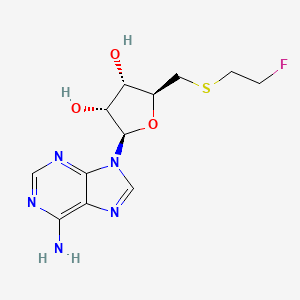
(2R,3R,4S,5S)-2-(6-Amino-9H-purin-9-yl)-5-(((2-fluoroethyl)thio)methyl)tetrahydrofuran-3,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2R,3R,4S,5S)-2-(6-Amino-9H-purin-9-yl)-5-(((2-fluoroethyl)thio)methyl)tetrahydrofuran-3,4-diol” is a synthetic organic compound that belongs to the class of nucleoside analogs. These compounds are often used in medicinal chemistry for their potential therapeutic properties, particularly in antiviral and anticancer treatments.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “(2R,3R,4S,5S)-2-(6-Amino-9H-purin-9-yl)-5-(((2-fluoroethyl)thio)methyl)tetrahydrofuran-3,4-diol” typically involves multiple steps, including the protection and deprotection of functional groups, nucleophilic substitution reactions, and purification processes. The key steps might include:
Protection of hydroxyl groups: Using protecting groups like TBDMS (tert-butyldimethylsilyl) to protect hydroxyl groups.
Nucleophilic substitution: Introducing the 2-fluoroethylthio group via a nucleophilic substitution reaction.
Coupling reaction: Coupling the purine base with the protected sugar moiety.
Deprotection: Removing the protecting groups to yield the final compound.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can occur at the purine ring or the fluoroethylthio group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the purine ring or the fluoroethylthio group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like alkyl halides or nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation products: Sulfoxides or sulfones.
Reduction products: Reduced purine derivatives or de-fluorinated products.
Substitution products: Various substituted purine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It can also serve as a model compound for studying nucleoside analogs.
Biology
In biology, it may be used to study the mechanisms of nucleoside transport and metabolism. It can also be used in biochemical assays to investigate enzyme-substrate interactions.
Medicine
In medicine, nucleoside analogs are often explored for their potential as antiviral or anticancer agents. This compound may be investigated for its ability to inhibit viral replication or induce apoptosis in cancer cells.
Industry
In the pharmaceutical industry, this compound can be used in the development of new therapeutic agents. It may also be used in the production of diagnostic tools or as a reference standard in analytical chemistry.
Mécanisme D'action
The mechanism of action of nucleoside analogs typically involves their incorporation into DNA or RNA, leading to chain termination or the inhibition of polymerase enzymes. This compound may target viral polymerases or cellular DNA polymerases, disrupting the replication process. The fluoroethylthio group may enhance its binding affinity or alter its metabolic stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R,3R,4S,5S)-2-(6-Amino-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol: A similar nucleoside analog without the fluoroethylthio group.
(2R,3R,4S,5S)-2-(6-Amino-9H-purin-9-yl)-5-(methylthio)methyl)tetrahydrofuran-3,4-diol: A similar compound with a methylthio group instead of a fluoroethylthio group.
Uniqueness
The presence of the fluoroethylthio group in “(2R,3R,4S,5S)-2-(6-Amino-9H-purin-9-yl)-5-(((2-fluoroethyl)thio)methyl)tetrahydrofuran-3,4-diol” may confer unique properties, such as increased lipophilicity, enhanced metabolic stability, or improved binding affinity to target enzymes. These features can make it a more potent or selective therapeutic agent compared to its analogs.
Propriétés
Formule moléculaire |
C12H16FN5O3S |
|---|---|
Poids moléculaire |
329.35 g/mol |
Nom IUPAC |
(2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(2-fluoroethylsulfanylmethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C12H16FN5O3S/c13-1-2-22-3-6-8(19)9(20)12(21-6)18-5-17-7-10(14)15-4-16-11(7)18/h4-6,8-9,12,19-20H,1-3H2,(H2,14,15,16)/t6-,8-,9-,12-/m1/s1 |
Clé InChI |
OYMAPKKTJSEOTI-WOUKDFQISA-N |
SMILES isomérique |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CSCCF)O)O)N |
SMILES canonique |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CSCCF)O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


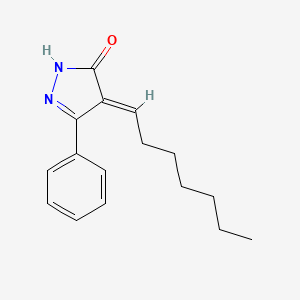
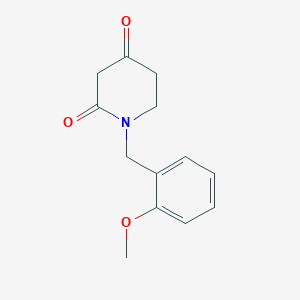
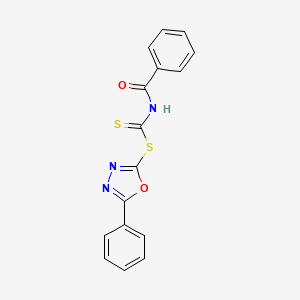
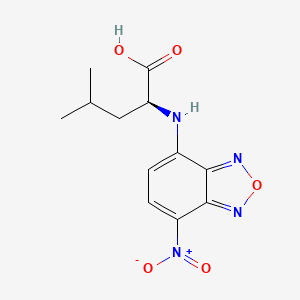
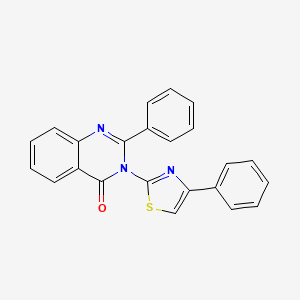
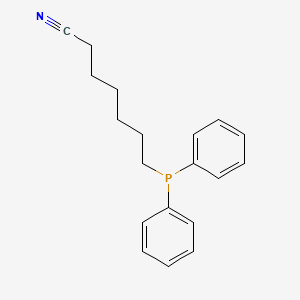
![4-Chloro-5-({[(3,4-dichlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B12905102.png)
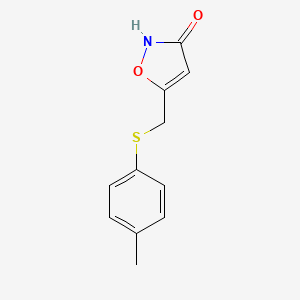
![6,7-Dimethyl-3,4-dihydro-2H-pyrazino[2,3-B][1,4]thiazine](/img/structure/B12905110.png)

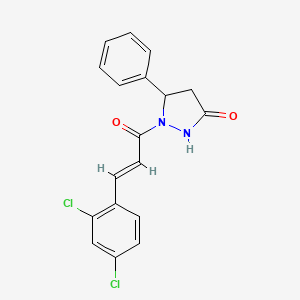
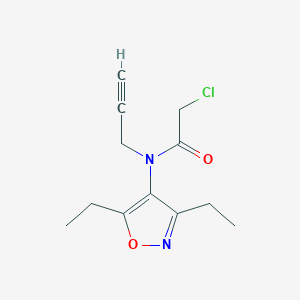

![4-[(2-Methoxyphenyl)methyl]-6-(4-methylphenyl)pyridazin-3(2H)-one](/img/structure/B12905163.png)
